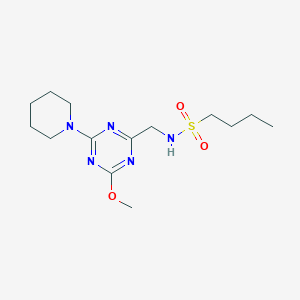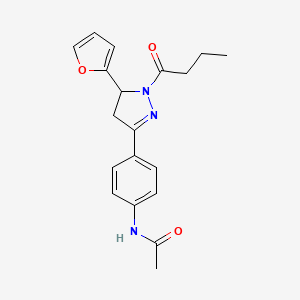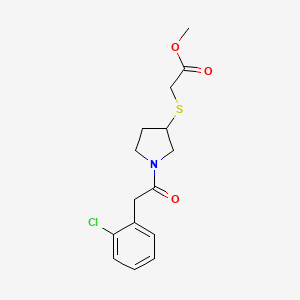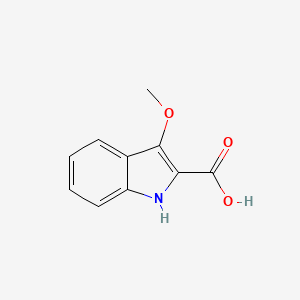![molecular formula C18H22N2O4S2 B2556877 Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-99-4](/img/structure/B2556877.png)
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a thiophene ring, a sulfonyl group, a carboxylate group, and a piperazine ring with a 2,3-dimethylphenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene and piperazine rings, along with the sulfonyl and carboxylate groups, would likely contribute to the compound’s overall shape and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the sulfonyl group, and the piperazine ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxylate groups could affect the compound’s solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
A novel thieno[2,3-d]pyrimidine compound, showcasing a structure related to the chemical , was synthesized from methyl 2-aminothiophene-3-carboxylate. This process involved cyclization, chlorination, substitution with piperazine, and amidation, highlighting a method for creating compounds with potential biological activity (Chen et al., 2014).
Anticancer Applications
Research has explored the anticancer activity of compounds with structures similar to the given chemical, particularly those with a piperazine substituent. These compounds demonstrated effectiveness against various cancer cell lines, indicating the potential of such molecules in developing new anticancer therapies (Turov, 2020).
Antiproliferative Activity
A series of derivatives, including those with the piperazin-1-yl moiety, were synthesized and showed antiproliferative activity against human cancer cell lines. This suggests the chemical's core structure may contribute to developing potential anticancer agents (Mallesha et al., 2012).
Crystal Engineering
The crystallographic characterization of bis-thiourea derivatives from N,N′-bis(3-aminopropyl)piperazine highlights the role of such compounds in crystal engineering. Their stable intramolecular hydrogen bonding pattern and ability to form spiral-like structures could inform the design of novel materials with specific properties (Paisner et al., 2010).
Interaction with Amines
The interaction of thiophene compounds with amines, including piperazine, results in various reaction products, further illustrating the chemical versatility and potential application in synthesizing new compounds with desired properties (Efremova et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-5-4-6-15(14(13)2)19-8-10-20(11-9-19)26(22,23)16-7-12-25-17(16)18(21)24-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONISTFUZMAWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)
![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)


![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2556803.png)
![Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate](/img/structure/B2556804.png)


![5-[(3,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2556807.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2556812.png)
